Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride
Description
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is a quinoline derivative characterized by a chloromethyl group at position 2, a methyl group at position 4, and a methyl ester at position 3, with a hydrochloride counterion. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate. Its structural features, including the fused quinoline ring and reactive chloromethyl group, make it a valuable precursor for further functionalization .
Properties
IUPAC Name |
methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2.ClH/c1-8-9-5-3-4-6-10(9)15-11(7-14)12(8)13(16)17-2;/h3-6H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBFMQIDEMTWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride typically involves the reaction of 2-chloromethyl-4-methylquinoline-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the quinoline ring.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is a chemical compound belonging to the quinoline family. It features a chloromethyl group and an ester functional group, with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol. It is utilized in medicinal chemistry and organic synthesis because of its diverse reactivity and potential biological activity.
Scientific Research Applications
This compound’s unique arrangement of chloromethyl and ester functional groups allows for versatile chemical modifications, enhancing its reactivity and broadening its application scope in medicinal chemistry and material science. Some compounds that share structural similarities with methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate include:
- 2-Chloromethyl-4-methylquinoline, which lacks the ester group but retains chloromethyl functionality.
- Methyl 4-methylquinoline-3-carboxylate, which has a similar structure but without the chloromethyl group.
- Methyl 2-(bromomethyl)-4-methylquinoline-3-carboxylate, which contains a bromomethyl group instead of chloromethyl.
- Methyl 2-(chloromethyl)-4-ethylquinoline-3-carboxylate, which contains an ethyl group instead of a methyl group.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or receptor function.
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate Hydrochloride
Structural Differences : The ethyl ester substituent replaces the methyl ester in the target compound.
- Molecular Formula: C₁₄H₁₅Cl₂NO₂ (vs. C₁₃H₁₃Cl₂NO₂ for the methyl variant).
- Molecular Weight : 300.18 g/mol (vs. ~286.15 g/mol for the methyl variant).
- Melting Point: 144°C (in isopropanol) compared to unreported values for the methyl analogue.
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate Hydrochloride
Structural Differences : A phenyl group replaces the methyl group at position 4.
- Molecular Formula: C₁₉H₁₇Cl₂NO₂.
- Impact: The bulky phenyl group introduces steric hindrance, which may reduce reaction rates in nucleophilic substitutions.
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate
Structural Differences : Chloro and trifluoromethyl groups at positions 4 and 2, respectively.
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate
Structural Differences : Hydroxy and chloro groups at positions 4 and 6.
- Molecular Formula: C₁₃H₁₂ClNO₃.
- Molecular Weight : 265.69 g/mol.
- Impact: The hydroxy group enables hydrogen bonding, improving aqueous solubility compared to the methyl-substituted analogue. The chloro at position 7 alters electronic distribution across the quinoline ring .
4-Aminomethylquinoline Hydrochloride
Structural Differences: Aminomethyl group at position 4 instead of chloromethyl and ester groups.
- Molecular Formula : C₁₀H₁₀N₂·HCl.
- Molecular Weight : 158.2 g/mol (free base).
- Impact : The amine group introduces basicity, increasing solubility in acidic conditions. This compound is more likely to participate in acid-base reactions than the ester- and chloro-substituted target compound .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Reactivity: The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, but steric effects from substituents (e.g., phenyl in Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate HCl) can hinder reactivity .
- Solubility: Hydrochloride salts generally improve water solubility, critical for pharmaceutical applications. Hydroxy or amine groups (e.g., in 4-Aminomethylquinoline HCl) further enhance solubility .
- Metabolic Stability: Electron-withdrawing groups (e.g., trifluoromethyl) in Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate increase resistance to enzymatic degradation .
Biological Activity
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, antibacterial effects, and other relevant pharmacological aspects.
- Molecular Formula : C13H12ClNO2·HCl
- Molecular Weight : 275.15 g/mol
- Structure : The compound features a quinoline ring system, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the quinoline structure. This compound has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study demonstrated that derivatives of 4-anilinoquinazoline, which include chloromethyl substitutions, exhibited significant anticancer activity. For instance, compounds with a similar scaffold showed IC50 values ranging from 12.4 to 20 µM against HCT-116 cells, indicating potent inhibition compared to gefitinib (IC50 of 160 µM) .
- Morphological changes in HepG2 cells treated with these compounds suggested induction of cell death through mechanisms such as apoptosis and necrosis .
- Mechanism of Action :
Antibacterial Activity
The compound also exhibits antibacterial properties, which are particularly relevant in the context of rising antibiotic resistance.
Research Findings
- Antibacterial Efficacy : Quinoline derivatives have been reported to show activity against various strains of gram-positive bacteria. For instance, related compounds demonstrated minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Streptococcus agalactiae .
- Mechanism of Action : The antibacterial action is thought to be linked to the ability of quinolines to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .
Toxicological Profile
Understanding the toxicity and safety profile of this compound is crucial for its development as a therapeutic agent.
Toxicity Studies
- In animal studies, related compounds have shown varying degrees of toxicity. For example, exposure to 4-methylquinoline resulted in liver tumors in male mice but did not significantly increase tumor incidence in neonatal rats .
- Genotoxicity assessments indicated that while some quinoline derivatives might pose risks, specific structural modifications could mitigate these effects .
Summary Table of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride?
Methodological Answer:
The synthesis typically involves condensation reactions between a substituted benzimidazole or quinoline precursor and a chloromethyl-containing intermediate. For example:
- Step 1: React a quinoline derivative (e.g., 4-methylquinoline-3-carboxylate) with a chloromethylating agent (e.g., chloromethyl chloride) in the presence of an inorganic base (e.g., NaOH or K₂CO₃) to introduce the chloromethyl group .
- Step 2: Purify the intermediate via recrystallization or column chromatography to remove unreacted reagents.
- Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol) .
Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) and confirm the final structure via NMR and mass spectrometry .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities. Compare retention times against reference standards .
- Structural Confirmation:
- NMR Spectroscopy: Assign peaks for the quinoline backbone (e.g., aromatic protons at δ 7.5–8.5 ppm), chloromethyl group (δ 4.5–5.0 ppm), and methyl ester (δ 3.8–4.0 ppm) .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for analogous quinoline derivatives .
Advanced: How can reaction conditions be optimized to minimize by-products like sulfones or overoxidized intermediates?
Methodological Answer:
- Parameter Screening: Systematically vary temperature , solvent polarity (e.g., DMF vs. THF), and catalyst loading to suppress side reactions. For example, lower temperatures (0–5°C) during chloromethylation reduce unintended substitutions .
- Oxidation Control: Use mild oxidizing agents (e.g., H₂O₂ instead of mCPBA) to prevent overoxidation of sulfur-containing intermediates to sulfones .
- By-Product Analysis: Employ LC-MS to identify side products and adjust stoichiometry accordingly .
Advanced: How to resolve contradictions in reported synthetic yields across literature studies?
Methodological Answer:
- Reproducibility Checks: Replicate published protocols while strictly controlling variables (e.g., moisture levels, reagent purity).
- Design of Experiments (DoE): Apply factorial design to isolate critical factors (e.g., reaction time, base strength) affecting yield .
- Mechanistic Studies: Use DFT calculations to model energy barriers for key steps (e.g., nucleophilic substitution at the chloromethyl group) and validate against experimental data .
Stability Assessment: What protocols are recommended for evaluating stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC .
- Hydrolytic Stability: Test in buffered solutions (pH 1–10) to assess ester hydrolysis. Use kinetic modeling to predict shelf life .
- Solid-State Stability: Perform powder X-ray diffraction (PXRD) to detect polymorphic changes during storage .
Computational Chemistry: How can experimental data be validated using computational models?
Methodological Answer:
- DFT Calculations: Optimize the molecule’s geometry using software (e.g., Gaussian 16) at the B3LYP/6-31G(d) level. Compare calculated NMR chemical shifts and IR spectra with experimental data .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to rationalize pharmacological activity, leveraging crystal structures of related quinolines .
Impurity Profiling: What strategies are effective for identifying trace impurities in batch samples?
Methodological Answer:
- HPLC-MS/MS: Use high-resolution mass spectrometry to detect impurities at <0.1% levels. Reference pharmacopeial standards (e.g., EP or USP) for quantification .
- Isolation and Characterization: Scale up synthetic batches, isolate impurities via preparative HPLC , and characterize them using 2D NMR (e.g., HSQC, HMBC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
